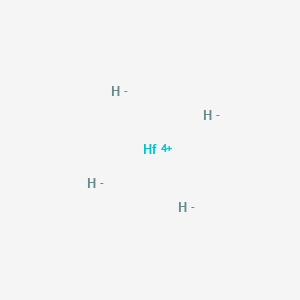

Hafnium tetrahydride

説明

Hafnium tetrahydrate is a compound with the molecular formula H8HfO4 . It is used in the production of pure hafnium . Hafnium tetrachloride is a precursor in the production of pure hafnium .

Synthesis Analysis

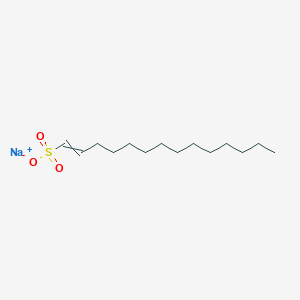

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . Nano-crystalized HfC was successfully synthesized based on an aqueous solution-derived precursor using hafnium tetrachloride and sucrose as raw materials .Molecular Structure Analysis

The natural population analysis (NPA) charge on the hafnium center is significantly reduced upon coordination by diamide ligand . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner .Chemical Reactions Analysis

The formation of hafnium oxide nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62 ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has a high melting point, chemical stability with semiconductor, high refractive index and relatively high dielectric constant . Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films .科学的研究の応用

Structural Applications at Low and Intermediate Temperatures : Hafnia (HfO₂) and Hafnium-based materials are considered useful for structural applications at temperatures below 1000 °C due to their high transformation toughening potential, especially in HfO₂-toughened ceramics (HTCs) (Wang, Li, & Stevens, 1992).

Electronic Applications : Hafnium tetrachloride, a precursor for atomic layer deposition of HfO₂, is significant in electronic applications. The incorporation of chlorine during deposition influences the electrical properties of HfO₂, which is important for applications in field-effect transistors and resistive memory (Sun et al., 2007).

Nonvolatile Memory Device Applications : Research on resistive switching characteristics of Hafnium oxide suggests potential applications in nonvolatile memory devices. HfO₂ films grown using metallorganic chemical vapor deposition (MOCVD) exhibit significant resistance switching behavior, making them suitable for memory storage technologies (Lee, Kim, Rhee, & Yong, 2008).

Oxygen Getter in Electronic Applications : Hafnium's role as an oxygen getter in electronic applications is noteworthy. Its ability to control oxygen stoichiometry, especially in hafnium dioxide (HfO₂) used in transistors and memory, is crucial for the functionality and longevity of these devices (O’Hara, Bersuker, & Demkov, 2014).

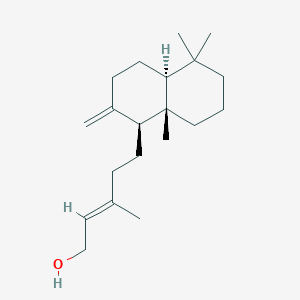

Catalysis : Silica grafted hafnium hydride complexes have been developed for catalysis applications. These complexes show promising results in hydrogenolysis of alkanes and hydrogenation of olefins, highlighting the potential of Hafnium-based catalysts (ReyesSheila et al., 1993).

Application in Large Fast Reactors : The use of Hafnium hydride (Hf-hydride) in control rods for large fast reactors has been explored. Hf-hydride offers advantages such as longer lifetime and comparable core performances to traditional materials used in reactor control rods (Iwasaki & Konashi, 2009).

Safety And Hazards

将来の方向性

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner . This has great potential for various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

特性

IUPAC Name |

hafnium(4+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXSTNIHZFKNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622063 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium tetrahydride | |

CAS RN |

12656-74-5 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)